N-Glucopyranosyl-5-aminosalicylic acid

Description

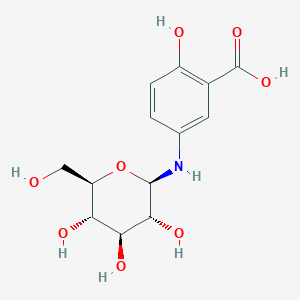

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-5-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO8/c15-4-8-9(17)10(18)11(19)12(22-8)14-5-1-2-7(16)6(3-5)13(20)21/h1-3,8-12,14-19H,4H2,(H,20,21)/t8-,9-,10+,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJRWBGQWNUAGPK-RMPHRYRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC2C(C(C(C(O2)CO)O)O)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1N[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90924382 | |

| Record name | N-(3-Carboxy-4-hydroxyphenyl)hexopyranosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90924382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123135-21-7 | |

| Record name | N-Glucopyranosyl-5-aminosalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123135217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-Carboxy-4-hydroxyphenyl)hexopyranosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90924382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies of N Glucopyranosyl 5 Aminosalicylic Acid

Strategies for N-Glucoside Bond Formation

The creation of the N-glycosidic bond between a glucopyranose moiety and 5-aminosalicylic acid (5-ASA) is the cornerstone of synthesizing N-Glucopyranosyl-5-aminosalicylic acid. This covalent linkage is achieved through both chemical and enzymatic routes, each with distinct mechanisms and applications.

Chemical Synthesis Approaches

Chemical methods for N-glycosylation typically involve the reaction of the amine group of 5-aminosalicylic acid with an electrophilic glucopyranosyl donor. These donors are glucose molecules activated with a good leaving group at the anomeric carbon (C-1).

Classic strategies like the Koenigs-Knorr method and the Schmidt glycosylation are applicable. These methods employ activated glucopyranosyl donors such as per-O-acetylated glycosyl halides (e.g., α-bromides) or trichloroacetimidates. researchgate.net The reaction is typically promoted by a metal salt, such as silver triflate or gold(III) chloride, in an anhydrous solvent to prevent hydrolysis of the activated donor. researchgate.net The general principle involves the nucleophilic attack of the amino group of 5-ASA on the anomeric carbon of the sugar, displacing the leaving group. The stereochemical outcome of the glycosylation is highly dependent on the choice of donor, promoter, and reaction conditions. researchgate.net

Enzymatic Synthesis Approaches

Enzymatic synthesis offers a highly stereospecific and regioselective alternative to chemical methods. The primary enzymes used for this transformation are UDP-glucose-dependent glycosyltransferases (UGTs) , such as the UGT1A isoforms found in humans. This biosynthetic pathway is a key route for the metabolism of 5-ASA in vivo.

The in vitro replication of this process involves combining 5-ASA with an activated sugar nucleotide, typically uridine diphosphate (B83284) glucose (UDP-glucose) , in the presence of the appropriate glycosyltransferase. The reaction is conducted in a buffered aqueous solution, usually at a physiological pH (e.g., phosphate (B84403) buffer at pH 7.4) and temperature (37°C). The enzyme precisely catalyzes the transfer of the glucose moiety from UDP-glucose to the amino group of 5-ASA, yielding the N-glucoside with high specificity.

Precursor Chemistry and Reaction Pathways

The synthesis of this compound relies on two primary precursors: 5-aminosalicylic acid and an activated glucose derivative.

The foundational precursor, 5-aminosalicylic acid (5-ASA) , can be produced through several industrial routes. A common method involves the nitration of salicylic (B10762653) acid to form 5-nitrosalicylic acid (5-NSA), followed by the reduction of the nitro group. google.com A patented method for this reduction utilizes catalytic hydrogenation with a Palladium on carbon (Pd/C) catalyst in a microchannel reactor, which allows for precise control over reaction conditions and high yields. Another significant synthetic route starts from p-aminophenol, which undergoes a carboxylation reaction with carbon dioxide under high temperature and pressure (Kolbe-Schmitt reaction) to produce 5-ASA. google.comguidechem.com

The glucose precursor must be an activated glucopyranosyl donor for chemical synthesis. Examples include:

Glycosyl halides (e.g., acetobromo-α-D-glucose)

Glycosyl trichloroacetimidates researchgate.net

Thioglycosides

The reaction pathway for chemical N-glycosylation often proceeds through an SN1-like mechanism. The promoter assists the departure of the leaving group from the anomeric carbon, generating a resonance-stabilized oxocarbenium ion intermediate. The amine of 5-ASA then attacks this electrophilic intermediate to form the N-glycosidic bond. libretexts.org

In enzymatic synthesis, the pathway involves the binding of both UDP-glucose and 5-ASA to the active site of the glycosyltransferase. The enzyme facilitates the nucleophilic attack of the 5-ASA amino group on the anomeric carbon of the glucose moiety of UDP-glucose, leading to the displacement of UDP and the formation of the product.

Optimization of Synthesis Parameters

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound.

For chemical synthesis , key parameters include:

Solvent: Anhydrous, non-polar solvents like dichloromethane (B109758) (DCM) are essential to prevent the hydrolysis of the glycosyl donor and minimize side reactions.

Temperature: Reactions are often initiated at low temperatures to control reactivity and then gradually warmed.

Promoter/Catalyst: The choice and stoichiometry of the promoter (e.g., silver triflate) are critical for activating the glycosyl donor effectively.

Reaction Time: Progress is monitored using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

The table below summarizes optimized parameters for the synthesis of the 5-ASA precursor.

| Parameter | Optimized Condition | Outcome | Reference |

| Precursor Synthesis (5-ASA from 5-NSA) | |||

| Catalyst | Pd/C | Efficient reduction of nitro group | |

| Molar Ratio (5-NSA:H₂) | 1:2.0–1:3.0 | Ensures complete reduction | |

| Temperature | 30–50°C | Controlled reaction rate | |

| Pressure | 0.5–1.5 MPa | Maintains hydrogen concentration | |

| Yield | 80.51–92.70% | High conversion to 5-ASA |

For enzymatic synthesis , optimization focuses on creating an ideal biocatalytic environment:

pH and Buffer: Maintaining a stable pH, typically around 7.4, is vital for enzyme activity.

Co-factors: The presence of divalent cations like Mg²⁺ is often required for UGT enzyme function.

Incubation Time: Prolonged incubation periods of 24 to 48 hours can significantly increase the conversion rate.

Enzyme Concentration: The amount of glycosyltransferase directly influences the reaction rate.

Comparative Analysis with Other 5-Aminosalicylic Acid Prodrug Synthesis

This compound is one of several prodrugs designed to improve the delivery of 5-ASA to the colon. Other major classes include those linked via azo bonds (e.g., sulfasalazine (B1682708), olsalazine) and amide bonds (e.g., 5-ASA-glycine, 5-ASA-alanine). nih.govnih.govhilarispublisher.com

The synthesis of amide-linked prodrugs presents a useful comparison. The formation of an amide bond, for instance in 5-ASA-alanine, typically involves a multi-step process. nih.govnih.gov

Protection/Activation: The carboxyl group of 5-nitrosalicylic acid (5-NSA) is activated, often using a carbodiimide (B86325) coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). nih.gov

Coupling: The activated 5-NSA is reacted with an amino acid ester (e.g., alanine (B10760859) methyl ester) to form an amide bond. nih.gov

Reduction: The nitro group of the resulting intermediate is reduced to an amine, commonly via catalytic hydrogenation (e.g., H₂ with Pd/C). nih.gov

Deprotection: The ester group on the amino acid is hydrolyzed (e.g., with NaOH) to yield the final prodrug. nih.gov

The table below offers a comparative overview of the synthetic strategies.

| Feature | N-Glucoside Synthesis (Chemical) | Amide Prodrug Synthesis |

| Bond Formed | N-Glycosidic | Amide |

| Key Reagents | Activated glycosyl donor (e.g., trichloroacetimidate), promoter (e.g., silver triflate) | 5-NSA, amino acid ester, coupling agent (e.g., DCC), reducing agent (e.g., Pd/C) |

| Key Challenge | Stereochemical control at the anomeric carbon; preventing hydrolysis | Protecting/deprotecting functional groups; purification from coupling agent byproducts |

| Solvent System | Anhydrous organic solvents (e.g., DCM) | Organic solvents (e.g., ethyl acetate, methanol), aqueous solutions for hydrolysis |

| Number of Core Steps | Fewer core steps if starting from 5-ASA, but requires specialized glycosyl donor. | Generally a multi-step sequence (activation, coupling, reduction, deprotection). nih.gov |

In comparison, the chemical synthesis of N-glucosides can be more direct if a suitable glycosyl donor is available, but the reagents and conditions required for stereocontrol can be complex and expensive. The synthesis of amide-linked prodrugs often involves more steps but utilizes more conventional organic chemistry reagents and transformations. Enzymatic synthesis of the N-glucoside stands apart, offering unparalleled specificity in a single step under mild, aqueous conditions, though it requires the availability of the specific enzyme and co-factors.

Structural Elucidation and Advanced Analytical Research Techniques

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of N-Glucopyranosyl-5-aminosalicylic acid. Both ¹H and ¹³C NMR are utilized to map out the carbon-hydrogen framework of the molecule.

In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and coupling constants of the proton signals provide detailed information about the connectivity of atoms. For the glucopyranosyl moiety, the anomeric proton (H-1') is of particular diagnostic importance, with its chemical shift and coupling constant revealing the β-configuration of the glycosidic linkage. The protons of the salicylic (B10762653) acid aromatic ring exhibit characteristic shifts and coupling patterns that confirm the substitution pattern.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom in the molecule. The chemical shift of the anomeric carbon (C-1') further corroborates the nature of the glycosidic bond. Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguously assigning all proton and carbon signals. HSQC correlates directly bonded carbon-proton pairs, while HMBC reveals longer-range couplings (2-3 bonds), which is instrumental in confirming the connection between the glucopyranosyl unit and the amino group of the 5-aminosalicylic acid moiety.

While specific spectral data for this compound is not widely published in publicly accessible literature, the general approach described is standard for the characterization of such glycosylated compounds.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through fragmentation analysis. Electrospray ionization (ESI) is a commonly employed soft ionization technique for this type of polar molecule, often coupled with a high-resolution mass analyzer like a time-of-flight (TOF) or Orbitrap.

In negative-ion ESI-MS, N-Glucopyranosyl-5-aminosalicylsäure typically forms a deprotonated molecule [M-H]⁻. High-resolution mass spectrometry can provide a highly accurate mass measurement, allowing for the determination of the elemental formula (C₁₃H₁₇NO₈).

Tandem mass spectrometry (MS/MS) experiments are performed to induce fragmentation of the precursor ion, providing valuable structural insights. The fragmentation pattern can reveal the nature of the constituent parts of the molecule.

Table 1: ESI-MS Fragmentation Data for this compound

| Ion Description | m/z (Negative Mode) | Structural Interpretation |

| [M-H]⁻ | 330 | Deprotonated molecular ion |

| Fragment 1 | 168 | Corresponds to the 5-aminosalicylic acid moiety |

| Fragment 2 | 162 | Corresponds to the glucose moiety |

This fragmentation pattern, showing the loss of the glucose unit or the 5-aminosalicylic acid part, confirms the identity of the two main components of the molecule.

UV/Vis Spectroscopy in Characterization

Ultraviolet-Visible (UV/Vis) spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for characterizing the aromatic system of the 5-aminosalicylic acid portion of this compound. The presence of the chromophoric salicylic acid moiety results in characteristic absorption bands in the UV region.

Infrared Spectroscopy Applications

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different chemical bonds.

Although a specific IR spectrum for this compound is not provided in the available research, the expected characteristic absorption bands can be predicted based on its structure. These would include:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the multiple hydroxyl groups on the glucopyranosyl moiety and the phenolic hydroxyl group.

N-H stretching: A band in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine linkage.

C-H stretching: Bands in the 2850-3000 cm⁻¹ region for the aliphatic C-H bonds of the glucose unit and above 3000 cm⁻¹ for the aromatic C-H bonds.

C=O stretching: A strong absorption around 1650-1700 cm⁻¹ from the carboxylic acid group.

C=C stretching: Bands in the 1450-1600 cm⁻¹ region due to the aromatic ring.

C-O stretching: Multiple strong bands in the 1000-1300 cm⁻¹ region, characteristic of the numerous C-O bonds in the glucopyranosyl ring and the phenolic ether linkage.

Chromatographic Separation and Quantification in Research Matrices

The analysis of this compound in complex biological and research samples necessitates powerful separation techniques to isolate it from its parent compound, 5-aminosalicylic acid, and other metabolites.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the separation and quantification of this compound. Reversed-phase HPLC is the most common mode used for this purpose.

In a typical reversed-phase setup, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Due to its higher polarity from the glucose moiety, this compound generally has a shorter retention time than less polar related compounds under certain conditions, though specific elution orders depend on the exact mobile phase composition.

Published research indicates that HPLC methods can effectively separate this compound from 5-aminosalicylic acid and its acetylated metabolite. One study reported a retention time of 12.4 minutes for this compound, demonstrating its successful separation from related compounds.

Table 2: Example HPLC Retention Times for 5-Aminosalicylic Acid and Related Compounds

| Compound | Retention Time (minutes) |

| 5-Aminosalicylic acid | 5.2 |

| N-Acetyl-5-aminosalicylic acid | 8.7 |

| This compound | 12.4 |

Data adapted from a specific study and may vary based on the HPLC system and parameters.

The development of a robust HPLC method involves optimizing several parameters, including the column chemistry and dimensions, the mobile phase composition (including pH and organic modifier content), and the flow rate, to achieve optimal resolution and peak shape for accurate quantification.

Coupling Techniques: HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) stands as a pivotal technique for the analysis of this compound and its related compounds. This powerful combination allows for the separation, detection, and quantification of analytes in complex biological matrices.

In the context of this compound, which was initially identified as a metabolite of 5-aminosalicylic acid (5-ASA) in plasma samples, HPLC-MS/MS has been instrumental. upce.cz The technique's high sensitivity and selectivity are crucial for distinguishing between the parent drug and its various metabolites, which often coexist in biological fluids. upce.cznih.gov

A typical HPLC-MS/MS method for the analysis of 5-ASA and its derivatives, including the N-glucopyranosyl conjugate, involves several key steps. researchgate.net Sample preparation often begins with protein precipitation from plasma using an organic solvent like methanol (B129727). researchgate.net The subsequent chromatographic separation is commonly achieved on a C18 reversed-phase column. upce.czresearchgate.net The mobile phase composition is critical for achieving optimal separation and can significantly influence the ionization efficiency in the mass spectrometer. rsc.org For instance, a mobile phase consisting of an acetic acid solution and acetonitrile (B52724) has been successfully used. researchgate.net The nature of the organic solvent, such as methanol versus acetonitrile, can drastically affect the chromatographic peak intensities due to the formation of different protomers of the analyte in the gas phase. rsc.org

Following chromatographic separation, the analytes are introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. upce.czresearchgate.net ESI is a soft ionization technique that allows for the analysis of polar and thermally labile molecules like this compound. In positive-ion ESI-MS, the protonated molecule [M+H]⁺ is often observed. upce.cz For this compound, with a molecular weight of 315.28 g/mol , the protonated molecule would be detected at an m/z of approximately 316. biosynth.comsynthose.com

Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the selected precursor ion and analyzing the resulting product ions. This fragmentation pattern is unique to the molecule and serves as a fingerprint for its identification. For example, in the positive-ion ESI-MS/MS analysis of 5-ASA, a characteristic fragmentation is the loss of a water molecule ([M+H–H₂O]⁺). upce.cz Similar fragmentation pathways would be expected for its derivatives, aiding in their structural elucidation. The identity of individual N-acyl-ASAs in extracts from biological matrices has been verified by characteristic UV-spectra and by HPLC/MS experiments. nih.gov

The table below summarizes typical mass spectrometric data for 5-ASA and some of its metabolites, illustrating the type of information obtained from HPLC-MS/MS analysis. upce.cz

| Compound | Molecular Weight ( g/mol ) | Precursor Ion (m/z) | Product Ion(s) (m/z) |

| 5-Aminosalicylic acid (5-ASA) | 153.14 | 154 [M+H]⁺ | 136 [M+H–H₂O]⁺ |

| N-formyl-5-ASA | 181.15 | 182 [M+H]⁺ | 164 [M+H–H₂O]⁺ |

| N-acetyl-5-ASA | 195.18 | 196 [M+H]⁺ | 178 [M+H–H₂O]⁺ |

This table is generated based on data for related compounds and illustrates the principles of HPLC-MS/MS analysis.

Electrochemical and Biosensor Methodologies for Related Analytes

While specific electrochemical and biosensor methods for the direct determination of this compound are not extensively documented, the well-established electrochemical activity of its parent compound, 5-aminosalicylic acid (5-ASA), provides a strong basis for the development of such analytical tools. nih.govacs.org Electrochemical methods offer advantages such as portability, cost-effectiveness, and rapid analysis, making them attractive alternatives to traditional chromatographic techniques. nih.gov

The electrochemical oxidation of 5-ASA at various electrode surfaces is the fundamental principle behind its electroanalytical detection. nih.govacs.org Glassy carbon electrodes (GCEs), carbon paste electrodes (CPEs), and screen-printed carbon electrodes (SPCEs) have all been successfully employed for this purpose. nih.govacs.org The oxidation of 5-ASA typically produces a well-defined voltammetric signal, which can be correlated to its concentration. nih.govacs.org For instance, using a glassy carbon electrode, the electrochemical oxidation of 5-ASA occurs at approximately +0.2 V (vs. Ag/AgCl) at pH 7. acs.org

Biosensors, which integrate a biological recognition element with a transducer, represent a further advancement in selective analysis. youtube.com For the detection of aminosalicylates, enzyme-based biosensors have been explored. researchgate.net One approach involves the use of enzymes like catalase or peroxidase. researchgate.net An amperometric biosensor for 5-ASA has been developed based on the principle of substrate competition, offering a simple and sensitive detection method. researchgate.net

Furthermore, the development of electrochemical biosensors utilizing nanomaterials, such as gold nanoparticles, and specific recognition elements like aptamers (short DNA or RNA sequences), has shown promise for the highly sensitive detection of various analytes. nih.gov An aptasensor, for example, could be designed to specifically bind to this compound, and this binding event could be transduced into a measurable electrochemical signal. nih.gov The signal amplification strategies, such as using DNA cycling, can further enhance the sensitivity, allowing for the detection of very low concentrations of the target analyte. nih.gov

The table below summarizes different electrochemical and biosensor approaches that have been applied to the analysis of 5-ASA and could potentially be adapted for this compound.

| Analytical Method | Electrode/Sensor Type | Principle | Potential Application for this compound |

| Voltammetry | Glassy Carbon Electrode (GCE) | Electrochemical oxidation of the amino and hydroxyl groups. nih.govacs.org | Direct detection based on its electrochemical activity. |

| Amperometry | Carbon Paste Electrode (CPE) | Measurement of current from the electrochemical reaction at a constant potential. nih.gov | Quantitative analysis in various samples. |

| Enzyme-based Biosensor | Catalase-Peroxidase Bioelectrode | Substrate competition or direct enzymatic reaction. researchgate.net | Selective detection based on enzymatic conversion. |

| Aptasensor | Modified Gold Electrode | Specific binding of an aptamer to the target molecule, leading to a change in electrochemical signal. nih.gov | Highly selective and sensitive detection. |

Method Development and Validation for Research Applications

The development and validation of analytical methods are critical for ensuring the reliability and accuracy of research findings involving this compound. nih.gov A robust analytical method must be validated for several key parameters, including linearity, accuracy, precision, sensitivity, and selectivity. nih.govcapes.gov.br

For HPLC-based methods, which are commonly used for the analysis of 5-ASA and its metabolites, validation involves a systematic evaluation of the method's performance. upce.cznih.govnih.gov Linearity is assessed by analyzing a series of standards at different concentrations to establish a linear relationship between the detector response and the analyte concentration. nih.gov A high correlation coefficient (r²) is indicative of good linearity. nih.gov For example, a validated HPLC method for 5-ASA and its acetylated metabolite showed good linearity with r² values greater than or equal to 0.996 in the concentration range of 0.1 ng/mL to 8 µg/mL. nih.gov

Accuracy refers to the closeness of the measured value to the true value and is often determined by recovery studies. nih.gov Precision, which reflects the degree of scatter between a series of measurements, is typically expressed as the relative standard deviation (RSD). nih.gov Both within-run (intra-day) and between-run (inter-day) precision are evaluated to assess the method's reproducibility. nih.gov For a validated HPLC method, within-run RSDs were below 6.7% at all tested concentration levels. nih.gov

Sensitivity is determined by the limit of detection (LOD) and the limit of quantification (LLOQ). nih.gov The LLOQ is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision. nih.gov For instance, the LLOQ for N-acetyl-5-ASA in plasma was estimated to be 126 pmol/mL, while for N-propionyl-5-ASA it was 318 pmol/mL. nih.gov

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. nih.gov This is particularly important when analyzing biological samples that contain multiple related compounds. upce.cz The use of an internal standard is a common practice to improve the accuracy and precision of the quantification. nih.govresearchgate.net

The table below provides an overview of the key validation parameters and their typical acceptance criteria for an HPLC method intended for research applications.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | The closeness of test results to the true value. | Recovery within 85-115% of the nominal concentration. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ). |

| Limit of Quantification (LLOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10. |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio ≥ 3. |

| Selectivity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | No significant interfering peaks at the retention time of the analyte and internal standard. |

This table presents general guidelines for method validation and the specific criteria may vary depending on the regulatory requirements and the application of the method.

Stability and Degradation Kinetics of N Glucopyranosyl 5 Aminosalicylic Acid

Stability of the N-Glycosidic Bond Under Varying Conditions

The defining feature of N-Glucopyranosyl-5-aminosalicylic acid is the N-glycosidic bond linking the glucopyranosyl moiety to the amino group of 5-ASA. The stability of this bond is highly dependent on the chemical environment.

Influence of pH on this compound Stability

The pH of the surrounding medium is a primary determinant of the compound's stability. This compound is notably labile and prone to degradation under acidic conditions. Research has shown that the compound is highly unstable at a pH of 5.0 or lower, readily undergoing hydrolysis. In one study, it was observed that at 23°C, the compound decomposed into its constituent parts, 5-aminosalicylic acid and glucose, within 30 minutes under these weakly acidic conditions.

Conversely, the formation of the compound has been observed in buffered solutions with pH values ranging from 5.5 to 8.0. The N-glycosidic bond can be intentionally and quantitatively cleaved by adjusting the pH. For instance, adding a potassium phosphate (B84403) buffer to lower the pH to 3.0 can fully degrade the N-glucoside back to 5-ASA and glucose, a technique used in analytical procedures to accurately measure the parent compound.

Long-Term Storage Stability in Research Samples

The long-term stability of this compound in research samples is poor, primarily because it is often an artifact of storage itself. Studies have revealed that this N-glucoside is not a true metabolite of 5-ASA but rather forms spontaneously in biological samples during storage. Specifically, it has been shown to form in considerable amounts in plasma samples spiked with 5-ASA and in standard solutions containing glucose when stored at -20°C. This artifactual formation occurs concomitantly with a decrease in the concentration of 5-ASA, complicating pharmacokinetic studies. In contrast, other metabolites of 5-ASA, such as N-acetyl-5-aminosalicylic acid, have been found to be stable in plasma stored at -20°C for at least eight months.

Non-Enzymatic Degradation Pathways

The degradation of this compound is primarily a non-enzymatic chemical process. The principal pathway of degradation is the hydrolysis of the N-glycosidic bond. This reaction cleaves the bond between the anomeric carbon of the glucose molecule and the nitrogen atom of the 5-aminosalicylic acid moiety. The result of this hydrolytic cleavage is the release of the two original components: 5-aminosalicylic acid and glucose. This process is catalyzed by acidic conditions and does not require the presence of enzymes.

Investigation of Artifact Formation in Biological Samples

Initial identification of this compound in plasma samples from individuals treated with 5-ASA led to the belief that it was a metabolic product. However, subsequent investigations conclusively demonstrated that it is an artifact formed during the storage of biological samples.

The formation occurs through a non-enzymatic reaction between 5-ASA and glucose, both of which are present in plasma. This reaction was reproduced in controlled experiments by storing standard solutions of 5-ASA buffered with potassium phosphate (pH 5.5 to 8.0) and added glucose at -20°C. The significant formation of the N-glucoside under these conditions, which mimic the storage of patient plasma samples, led to its reclassification from a true metabolite to a storage artifact. This finding is critical for the accurate analysis of 5-ASA and its genuine metabolites in clinical and research settings.

Kinetic Studies of this compound Decomposition

While the qualitative aspects of this compound instability are well-documented, detailed quantitative kinetic studies, such as the determination of specific rate constants and activation energies for its decomposition under a wide range of conditions, are not extensively reported in publicly available literature.

The available data indicates that the decomposition follows a hydrolytic pathway. It has been described that under acidic conditions (pH ≤ 5.0) at 23°C, decomposition is rapid, occurring within half an hour. This suggests a fast hydrolysis rate under these specific parameters. The process of quantitatively degrading the compound by lowering the pH to 3.0 further supports that the decomposition kinetics are highly pH-dependent. However, a formal kinetic model describing the reaction order and rate constants has not been detailed. Methodologies for such studies would involve incubating the compound in buffers at various pH and temperature levels, followed by analysis using techniques like High-Performance Liquid Chromatography (HPLC) to quantify the rate of disappearance of the parent compound and the appearance of its degradation products.

Stability and Formation Conditions of this compound

| Condition | pH | Temperature | Outcome | Timescale | Reference |

|---|---|---|---|---|---|

| Degradation | ≤ 5.0 | 23°C | Decomposes to 5-ASA and Glucose | < 30 minutes | |

| Degradation (Induced) | 3.0 | Not specified | Quantitative degradation to 5-ASA and Glucose | Not specified |

Prodrug Design Principles and Strategies for Colon Specific Delivery

Conceptual Framework for Prodrug Design Utilizing Glycosylation

The design of prodrugs that target the colon leverages the unique physiological and microbiological environment of the large intestine. One of the most promising strategies involves glycosylation, the attachment of a sugar moiety to a drug molecule. This approach is based on the principle that the glycosidic bond linking the sugar to the drug will remain stable in the upper gastrointestinal (GI) tract, preventing premature drug release and absorption. The high concentration of specific enzymes, namely glycosidases, produced by the abundant microflora in the colon, is then exploited to cleave this bond and release the active drug at its intended site of action. rsc.orgnih.gov

The conceptual framework for this design involves several key considerations:

Stability in the Upper GI Tract: The glycosidic linkage must be resistant to the acidic environment of the stomach and the digestive enzymes present in the small intestine.

Hydrophilicity: The addition of a sugar moiety, such as glucose, increases the hydrophilicity of the drug molecule. This increased water solubility can limit its passive absorption across the lipid membranes of the small intestine, further ensuring that the prodrug reaches the colon.

Bacterial Enzyme-Specific Cleavage: The choice of the sugar is critical, as it must correspond to the specific glycosidases produced by colonic bacteria. This ensures that the drug is released predominantly in the colon.

Minimal Systemic Absorption of the Prodrug: The intact prodrug should have minimal systemic absorption to avoid off-target effects.

Role of the Glucopyranosyl Moiety in Targeted Drug Delivery

The glucopyranosyl moiety, a glucose-based sugar unit, plays a pivotal role in the colon-specific targeting of N-Glucopyranosyl-5-aminosalicylic acid. Its primary function is to act as a hydrophilic carrier that masks the pharmacological activity of the parent drug, 5-aminosalicylic acid (5-ASA), until it reaches the colon. rsc.org

The key contributions of the glucopyranosyl moiety are:

Prevention of Premature Absorption: By significantly increasing the polarity of the 5-ASA molecule, the glucopyranosyl group hinders its absorption in the stomach and small intestine. This is crucial as 5-ASA, if released prematurely, would be rapidly absorbed in the upper GI tract and fail to reach its target site in the colon in sufficient concentrations.

Site-Specific Release: The β-D-glucopyranoside linkage is specifically targeted by β-D-glucosidases, enzymes that are abundantly produced by the resident bacteria in the colon. This enzymatic action is the trigger for the release of the active 5-ASA.

Increased Aqueous Solubility: The presence of the sugar unit can enhance the aqueous solubility of the prodrug, which can be beneficial for formulation purposes. rsc.org

Enzymatic Activation Mechanisms for Colonic Release

Bacterial Glycosidase Activity in the Gastrointestinal Tract

The human gastrointestinal tract harbors a vast and diverse population of microorganisms, with the highest concentration found in the colon. nih.gov This colonic microflora produces a wide array of enzymes that are not present in the upper GI tract. nih.govnih.gov Among these are various glycosidases, including β-D-glucosidase, β-D-galactosidase, and β-glucuronidase, which are capable of hydrolyzing glycosidic bonds. rsc.orgnih.govnih.gov

Research has shown that the activity of these bacterial glycosidases is significantly higher in the cecum and colon compared to the stomach and small intestine. nih.govnih.gov For instance, studies using steroid glycosides as prodrugs demonstrated that hydrolysis was slowest in the stomach and proximal small intestine, more rapid in the distal small intestine, and most rapid in the cecal contents. nih.gov This gradient of enzymatic activity along the GI tract is the cornerstone of colon-targeted drug delivery using glycosidic prodrugs. nih.gov

Specificity of Enzyme-Mediated Prodrug Cleavage

The cleavage of the this compound prodrug is a highly specific process mediated by bacterial β-D-glucosidases in the colon. These enzymes recognize and hydrolyze the β-glycosidic bond between the glucose moiety and the 5-ASA molecule, releasing the active drug. The specificity of this cleavage is a critical factor in the success of this colon-targeting strategy.

Studies have demonstrated that glycoside-based prodrugs are stable in the upper GI tract, with minimal degradation by host digestive enzymes. nih.gov For example, in vitro incubation of 5-aminosalicyl-L-aspartic acid and 5-aminosalicyl-L-glutamic acid with homogenates of stomach and small intestine tissue and contents resulted in no release of 5-ASA. nih.gov However, upon reaching the colon, the bacterial enzymes efficiently cleave the glycosidic bond, leading to the localized release of the drug. nebraska.edu This enzymatic specificity ensures that the therapeutic agent is delivered to the site of inflammation in conditions like ulcerative colitis, maximizing its efficacy while minimizing systemic side effects.

Comparative Analysis of this compound with Other Colon-Targeted Prodrugs of 5-Aminosalicylic Acid

Azo-Linked Prodrugs (e.g., Sulfasalazine (B1682708), Olsalazine (B1677275), Balsalazide)

The first generation of colon-specific prodrugs for 5-ASA utilized an azo-bond linkage. These include well-known drugs such as sulfasalazine, olsalazine, and balsalazide. nih.govresearchgate.net The principle behind these prodrugs is similar to that of glycosidic prodrugs: the azo bond is designed to be cleaved by bacterial azoreductases, which are exclusively found in the colon, thereby releasing the active 5-ASA. nih.govnih.govnih.govnih.govresearchgate.net

Sulfasalazine consists of 5-ASA linked to sulfapyridine (B1682706) via an azo bond. While effective, the sulfapyridine moiety is responsible for a significant number of adverse effects. oup.com

Olsalazine is a dimer of two 5-ASA molecules linked by an azo bond. This design eliminates the sulfapyridine-related side effects. nih.gov

Balsalazide links 5-ASA to an inert carrier molecule, 4-aminobenzoyl-β-alanine, via an azo bond. nih.govoup.com

| Prodrug | Linkage Type | Activating Enzyme | Carrier Moiety | Key Characteristics |

| This compound | Glycosidic | Bacterial β-D-glucosidase | Glucose | High hydrophilicity, potential for reduced systemic absorption of the intact prodrug. |

| Sulfasalazine | Azo | Bacterial Azoreductase | Sulfapyridine | Effective but associated with side effects from the sulfapyridine carrier. oup.com |

| Olsalazine | Azo | Bacterial Azoreductase | Another 5-ASA molecule | Avoids carrier-related side effects but can sometimes cause diarrhea. nih.gov |

| Balsalazide | Azo | Bacterial Azoreductase | 4-aminobenzoyl-β-alanine (inert) | Designed to minimize carrier-related toxicity. oup.com |

While both glycosidic and azo-linked prodrugs are effective in delivering 5-ASA to the colon, the glycosidic approach offers a potentially more favorable profile. The glucose carrier molecule is a natural nutrient and is generally considered to have a lower potential for adverse effects compared to the carrier moieties of some azo-prodrugs. Furthermore, the high hydrophilicity imparted by the glucopyranosyl group may provide an additional advantage in preventing premature absorption.

Other Conjugation Strategies (e.g., Amide, Ester Linkages)

The conjugation of 5-aminosalicylic acid (5-ASA) to various carrier molecules via linkages such as amide and ester bonds is a key strategy for creating prodrugs designed for colon-specific delivery. nih.gov These prodrugs aim to remain intact through the upper gastrointestinal tract and release the active 5-ASA upon enzymatic cleavage by the colonic microflora. nih.govwjgnet.com

This compound itself is a glycoside conjugate where a β-D-glucopyranosyl group is linked to the amino group of 5-ASA. This N-glycosidic bond is a form of amide linkage. The principle behind this design is that the glycosidic bond will be cleaved by bacterial glycosidases in the colon, releasing 5-ASA at the target site for treating inflammatory bowel diseases. wjgnet.com

Other examples of conjugation strategies for 5-ASA include linking it to amino acids. For instance, 5-aminosalicyl-L-aspartic acid (5-ASA-Asp) and 5-aminosalicyl-L-glutamic acid (5-ASA-Glu) were synthesized as potential colon-specific prodrugs. nih.gov These compounds connect 5-ASA to the amino acids via a stable amide bond. nih.gov In vitro studies showed that these amide-linked prodrugs were stable in the stomach and small intestine environments but were hydrolyzed to release 5-ASA in the presence of cecal contents, which contain bacterial enzymes. nih.gov Specifically, after 16 hours of incubation with cecal contents, 37% of 5-ASA was released from 5-ASA-Asp, while only 8% was released from 5-ASA-Glu. nih.gov

Ester linkages have also been explored. 5-aminosalicylic acid butyrate (B1204436) (5-ASB) is a mutual prodrug where butyrate is linked to the hydroxyl group of 5-ASA. nih.gov This design serves a dual purpose: delivering 5-ASA to the colon and also releasing butyrate, a short-chain fatty acid that is a nutrient for colonocytes and has anti-inflammatory properties. The synthesis involves reacting the hydroxyl group of a 5-nitrosalicylic acid precursor with butyric anhydride, followed by reduction of the nitro group to an amine to yield the final ester-linked prodrug. nih.gov

The table below compares different conjugation strategies for 5-ASA prodrugs.

| Prodrug Name | Carrier Moiety | Linkage Type | Cleavage Mechanism | Reference |

|---|---|---|---|---|

| This compound | Glucose | N-Glycosidic (Amide) | Bacterial Glycosidases in Colon | |

| 5-aminosalicyl-L-aspartic acid (5-ASA-Asp) | L-Aspartic Acid | Amide | Bacterial Peptidases/Amidases in Colon | nih.gov |

| 5-aminosalicylic acid butyrate (5-ASB) | Butyrate | Ester | Bacterial Esterases in Colon | nih.gov |

| 5-ASA-Azobenzyl-Chitosan Conjugates | Chitosan | Azo | Bacterial Azo-reductases in Colon | bohrium.commahidol.ac.th |

Design Considerations for Enhanced Drug Delivery and Efficacy

The primary design consideration for prodrugs like this compound is to achieve site-specific drug release in the colon, thereby maximizing local therapeutic efficacy while minimizing systemic side effects. pharmaexcipients.com For drugs like 5-ASA, which are used to treat local diseases of the colon such as ulcerative colitis, preventing absorption in the stomach and small intestine is crucial. nih.govwjgnet.com

A key factor in the design of these prodrugs is the stability of the chemical linkage in different physiological environments. The linkage must be resistant to the acidic pH of the stomach and the digestive enzymes present in the small intestine. nih.gov For this compound, a significant design challenge is its reported instability under weakly acidic conditions (pH ≤5.0), where it can decompose into 5-ASA and glucose. This property requires careful formulation design to protect the compound during its transit through the stomach.

Conversely, the linkage must be susceptible to cleavage by the enzymes produced by the vast microflora residing in the colon. wjgnet.com The glycosidic bond in this compound is designed to be a substrate for bacterial glycosidases, which are abundant in the colon but not in the upper GI tract. wjgnet.com Similarly, amino acid conjugates like 5-ASA-Asp are designed to be stable until they reach the large intestine, where bacterial enzymes can hydrolyze the amide bond. nih.gov

In vivo studies with 5-ASA-Asp in rats have demonstrated the successful application of these design principles. nih.gov After oral administration of 5-ASA-Asp, the prodrug was not detected in the plasma, and concentrations of 5-ASA and its metabolite, N-acetyl-5-ASA, were very low, indicating minimal systemic absorption. nih.gov A significant portion of the administered dose was recovered in the feces as both the intact prodrug and the released active drug, suggesting that the prodrug successfully reached the large intestine where it was partially activated. nih.gov This contrasts sharply with the oral administration of free 5-ASA, where fecal recovery was minimal and urinary recovery was very high, indicating extensive systemic absorption from the upper GI tract. nih.gov

The following table summarizes the in vivo fate of orally administered 5-ASA-Asp compared to free 5-ASA in rats over 24 hours, illustrating the enhanced colon-specific delivery achieved through the prodrug design. nih.gov

| Compound Administered | Parameter | Recovery (% of Administered Dose) | Reference |

|---|---|---|---|

| 5-ASA-Asp (Prodrug) | Fecal Recovery (as 5-ASA, N-acetyl-5-ASA, and 5-ASA-Asp) | ~76% (33% as 5-ASA/N-acetyl-5-ASA + 43% as 5-ASA-Asp) | nih.gov |

| Urinary Recovery (as 5-ASA, N-acetyl-5-ASA, and 5-ASA-Asp) | ~21% (20% as 5-ASA/N-acetyl-5-ASA + 1% as 5-ASA-Asp) | ||

| Free 5-ASA | Fecal Recovery | ~7% | nih.gov |

| Urinary Recovery | >80% |

Metabolic Pathways and Biotransformation Research

Biotransformation of N-Glucopyranosyl-5-aminosalicylic acid

N-β-D-glucopyranosyl-5-aminosalicylic acid was identified as a new, unstable metabolite in the plasma of healthy volunteers who had received 5-ASA intravenously. tandfonline.com Its formation was also observed non-enzymatically when 5-ASA and glucose were present in a phosphate (B84403) buffer at pH 7.4. tandfonline.com This compound is notably labile, particularly in weakly acidic environments. tandfonline.com

While the formation of this compound can occur non-enzymatically, its breakdown is primarily a chemical process driven by pH, rather than a direct enzymatic cleavage. tandfonline.com The glucoside linkage is highly unstable under weakly acidic conditions. tandfonline.com Studies have shown that the compound completely decomposes into its constituent parts, 5-ASA and glucose, within 30 minutes at a pH of 5.0 and a temperature of 23°C. tandfonline.com This inherent instability means that upon entering a more acidic environment, the molecule readily hydrolyzes, releasing 5-aminosalicylic acid.

The release of 5-ASA from this compound has been confirmed through various analytical methods. High-performance liquid chromatography (HPLC) has been instrumental in separating and quantifying the parent compound and its breakdown products, 5-ASA and N-acetyl-5-aminosalicylic acid (Ac-5-ASA), in plasma samples. tandfonline.comnih.gov The identity of the released 5-ASA and its glucoside precursor has been unequivocally confirmed using nuclear magnetic resonance (NMR) spectroscopy and Fast Atom Bombardment (FAB) mass spectrometry. tandfonline.com

In human plasma, following intravenous administration of 5-ASA, concentrations of N-β-D-glucopyranosyl-5-ASA have been detected, which decrease as the compound breaks down, corresponding with an increase in free 5-ASA. tandfonline.com

Metabolism of the Released 5-Aminosalicylic Acid

Once 5-aminosalicylic acid is released, it undergoes extensive metabolism. A significant portion is subject to presystemic elimination, being metabolized in the intestinal mucosa and the liver before reaching systemic circulation. nih.gov

The primary metabolic pathway for 5-ASA is N-acetylation, which results in the formation of N-acetyl-5-aminosalicylic acid (Ac-5-ASA). nih.govnih.govcaymanchem.com This metabolite is considered less active than the parent compound. youtube.com The acetylation process is rapid and occurs in several locations. nih.govcaymanchem.comnih.gov

Colonic Mucosa : Evidence strongly suggests that the acetylation of 5-ASA predominantly occurs in the colonic epithelial cells. nih.govnih.gov

Liver : The liver also plays a role in the N-acetylation of absorbed 5-ASA. caymanchem.comdrugbank.com

Intestinal Bacteria : Some acetylation also occurs through the action of colonic bacteria. drugbank.com

The enzymes responsible for this transformation are N-acetyltransferases (NATs), specifically N-acetyltransferase 1 (NAT1). youtube.comnih.govnih.gov The rate of acetylation can vary significantly among individuals, which may influence the clinical efficacy and safety profile of 5-ASA. nih.gov

Table 1: Key Enzymes and Locations in 5-ASA N-Acetylation

| Enzyme | Location of Action | Metabolite Formed |

|---|---|---|

| N-acetyltransferase 1 (NAT1) | Colonic Epithelial Cells, Liver | N-acetyl-5-aminosalicylic acid (Ac-5-ASA) |

Beyond acetylation, a more complex degradation pathway for 5-ASA involves the cleavage of its aromatic ring, primarily driven by bacterial metabolism. Research has identified a strain of Pseudomonas species, BN9, capable of metabolizing 5-aminosalicylate. nih.gov

Cell extracts from this bacterium were found to catalyze the reaction of one mole of oxygen with one mole of 5-ASA. This process resulted in the formation of cis-4-amino-6-carboxy-2-oxohexa-3,5-dienoate, a non-aromatic ring-fission product. nih.gov This demonstrates a direct cleavage of the monohydroxylated substrate. The enzyme responsible for this conversion is dependent on Fe(II) and is distinct from gentisate 1,2-dioxygenase. nih.gov This metabolite is unstable in acidic conditions and can be further transformed through acid-catalyzed deamination to fumarylpyruvate. nih.gov

In addition to the major N-acetylated metabolite, other minor metabolites of 5-ASA have been identified.

N-formyl-5-aminosalicylic acid : This metabolite has been discovered in human plasma and the urine of pigs. nih.gov Its formation is thought to be mediated by the enzyme formamidase, as demonstrated in rat liver homogenates where its production was stimulated by the addition of 5-ASA and N-formyl-L-kynurenine. nih.gov

Glucuronides : While not definitively isolated and identified, the formation of a glucuronide conjugate of Ac-5-ASA has been postulated. tandfonline.com

Table 2: Identified and Postulated Metabolites of 5-Aminosalicylic Acid

| Metabolite Name | Method of Formation | Location Found |

|---|---|---|

| N-acetyl-5-aminosalicylic acid (Ac-5-ASA) | N-acetylation | Colon, Liver, Plasma, Urine |

| cis-4-amino-6-carboxy-2-oxohexa-3,5-dienoate | Bacterial ring cleavage | Bacterial culture |

| N-formyl-5-aminosalicylic acid | Enzymatic formylation | Human plasma, Pig urine |

Role of Intestinal Microflora in Prodrug Metabolism

This compound is designed as a colon-targeting prodrug of 5-aminosalicylic acid (5-ASA). The underlying principle of this targeted delivery is to prevent premature absorption of the active drug in the upper gastrointestinal tract, thereby maximizing its concentration at the site of inflammation in the colon. The activation of this prodrug is critically dependent on the metabolic activity of the intestinal microflora.

The gastrointestinal microbiota produces a vast array of enzymes capable of metabolizing compounds that are otherwise indigestible by human enzymes. In the case of this compound, bacterial glycosidases are responsible for cleaving the glucosyl moiety from the 5-ASA molecule. This enzymatic action releases the active 5-ASA in the colon, where it can exert its therapeutic effects directly on the inflamed mucosa.

While the specific bacterial species and their glycosidases responsible for the metabolism of this compound are a subject of ongoing research, the general mechanism is well-established for similar glycosidic prodrugs of 5-ASA. The enzymes from colonic bacteria, such as those produced by Bacteroides and Clostridium species, are known to catalyze the reduction and cleavage of various molecules. nih.govscienceopen.com For instance, studies on other 5-ASA prodrugs like sulfasalazine (B1682708) and olsalazine (B1677275) have demonstrated that bacterial azoreductases are key to their activation in the colon. nih.govscienceopen.com It is the analogous action of bacterial glycosidases that is anticipated for this compound.

Furthermore, the intestinal microbiota is also involved in the subsequent metabolism of the released 5-ASA. Some gut bacteria can acetylate 5-ASA into N-acetyl-5-aminosalicylic acid (N-ac-5-ASA) under both aerobic and anaerobic conditions. nih.govscienceopen.com This acetylation is a significant metabolic pathway, as N-ac-5-ASA is the main metabolite of 5-ASA found in the body.

In Vitro and Ex Vivo Metabolic Studies (e.g., Liver Homogenates, Intestinal Contents)

In vitro and ex vivo studies are crucial for elucidating the metabolic pathways of prodrugs like this compound. These studies help to differentiate between metabolism occurring in host tissues, such as the liver, and that mediated by the intestinal microflora.

Research on other 5-ASA prodrugs provides a framework for understanding the likely metabolic fate of this compound. For example, a study on 5-aminosalicyl-glycine (5-ASA-Gly), another colon-specific prodrug, demonstrated that upon incubation with cecal or colonic contents from rats, 5-ASA was significantly released. nih.gov In contrast, no 5-ASA was detected when 5-ASA-Gly was incubated with homogenates of the stomach or small intestine, highlighting the specific role of the colonic microflora in activating the prodrug. nih.gov It is highly probable that this compound would exhibit similar behavior, remaining intact in the upper GI tract and releasing 5-ASA only in the presence of colonic contents.

Studies using liver homogenates have shed light on the hepatic metabolism of 5-ASA once it is absorbed into the systemic circulation. Research has shown that 5-ASA can be metabolized in the liver. For instance, N-formyl-5-ASA was readily formed in rat liver homogenate when 5-ASA was added, suggesting that N-formylation is a potential metabolic pathway in the liver. nih.govbohrium.com This finding was further supported by the detection of N-formyl-5-ASA in human plasma following intravenous administration of 5-ASA. nih.govbohrium.com

The primary metabolic pathway for 5-ASA in the liver, however, is N-acetylation. The enzyme N-acetyltransferase is responsible for converting 5-ASA to N-ac-5-ASA. This process is a key determinant of the systemic clearance of 5-ASA.

Table 1: Summary of In Vitro Metabolic Studies on 5-ASA and its Prodrugs

| Study Type | Substrate | Incubation Medium | Key Findings | Reference |

|---|---|---|---|---|

| Ex Vivo | 5-aminosalicyl-glycine | Rat cecal and colonic contents | Significant release of 5-ASA | nih.gov |

| Ex Vivo | 5-aminosalicyl-glycine | Rat stomach and small intestine homogenates | No release of 5-ASA | nih.gov |

| In Vitro | 5-aminosalicylic acid | Rat liver homogenate | Formation of N-formyl-5-ASA | nih.govbohrium.com |

| In Vitro | 5-aminosalicylic acid | Human fecal suspension | Acetylation to N-acetyl-5-aminosalicylic acid by individual bacteria | nih.govscienceopen.com |

Transport Mechanisms of 5-Aminosalicylic Acid Across Intestinal Barriers in Preclinical Models

Once this compound is metabolized by the intestinal microflora to release 5-ASA, the subsequent absorption and transport of 5-ASA across the intestinal barrier are critical for its systemic exposure and potential side effects. Preclinical models, such as in situ rat intestinal perfusion and in vitro Caco-2 cell monolayers, have been instrumental in elucidating these transport mechanisms.

Studies have shown that the intestinal transport of 5-ASA is a complex process involving both passive and carrier-mediated mechanisms. nih.gov At lower concentrations, the transport of 5-ASA appears to be saturable, which is indicative of a carrier-mediated process. nih.govresearchgate.net At higher concentrations, the transport is dominated by a passive, paracellular process. nih.govresearchgate.net

The influx of 5-ASA across the apical membrane of intestinal epithelial cells is mediated by specific transporters. The organic anion-transporting polypeptide 2B1 (OATP2B1) and the sodium-coupled monocarboxylate transporter 1 (SMCT1) have been identified as key influx transporters for 5-ASA, with OATP2B1 playing a more significant role. researchgate.netnih.gov

In addition to influx, there is also evidence of an efflux system for 5-ASA and its metabolite, N-ac-5-ASA. Studies using Caco-2 cell monolayers have shown a higher basolateral-to-apical (secretory) transport of total 5-ASA (the sum of 5-ASA and intracellularly formed N-ac-5-ASA), which was mainly attributed to a higher transport of the metabolite. nih.gov This suggests the involvement of an efflux transporter in pumping N-ac-5-ASA back into the intestinal lumen.

The permeability of 5-ASA is generally considered to be low. nih.gov This, combined with its low solubility, has led to its classification as a Biopharmaceutics Classification System (BCS) Class IV drug. nih.govresearchgate.net

Table 2: Key Findings on the Transport of 5-Aminosalicylic Acid

| Transport Aspect | Key Findings | Preclinical Model | Reference |

|---|---|---|---|

| Transport Mechanism | Saturable, carrier-mediated at low doses; passive, paracellular at high doses | In situ rat intestine perfusion, Caco-2 cells | nih.govresearchgate.net |

| Influx Transporters | Organic anion-transporting polypeptide 2B1 (OATP2B1) and sodium-coupled monocarboxylate transporter 1 (SMCT1) | Not specified | researchgate.netnih.gov |

| Efflux | Higher basolateral-to-apical transport of N-ac-5-ASA suggests metabolite efflux | Caco-2 cells | nih.gov |

| Permeability | Low | In situ rat intestine perfusion, Caco-2 cells | nih.gov |

| BCS Classification | Class IV (low solubility, low permeability) | Not specified | nih.govresearchgate.net |

Table 3: Compound Names

| Compound Name |

|---|

| This compound |

| 5-aminosalicylic acid (5-ASA) |

| N-acetyl-5-aminosalicylic acid (N-ac-5-ASA) |

| Sulfasalazine |

| Olsalazine |

| 5-aminosalicyl-glycine (5-ASA-Gly) |

Pharmacological Mechanisms of Action Research

Molecular and Cellular Mechanisms of 5-Aminosalicylic Acid Activity Following Prodrug Activation

The therapeutic efficacy of 5-ASA is derived from its ability to interact with multiple intracellular targets, leading to a broad-spectrum anti-inflammatory and cytoprotective response.

A primary mechanism of 5-ASA is the significant modulation of key inflammatory signaling pathways. It is known to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and IL-6. nih.govibd-biotech.com A central target in this process is the nuclear factor-kappa B (NF-κB) signaling pathway, which is a pivotal regulator of inflammation. nih.gov 5-ASA can decrease the activity of NF-κB induced by TNF-α by modulating its inhibitor, IκBα. nih.gov While it also suppresses the transcriptional activity of NF-κB stimulated by IL-1, it does not appear to prevent the degradation of IκBα or the nuclear translocation of NF-κB in this specific context. nih.gov The binding of 5-ASA to the nuclear receptor PPAR-γ also contributes to the reduction of NF-κB activation. nih.govyoutube.com This suppression of NF-κB and other inflammatory mediators like prostaglandins (B1171923) and leukotrienes forms the cornerstone of its anti-inflammatory effects. nih.govnih.gov

A significant body of research has identified the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear hormone receptor, as a key target for 5-ASA. nih.govibd-biotech.comnih.govnih.gov This is particularly relevant as PPAR-γ expression is often decreased in the colonic epithelial cells of patients with ulcerative colitis. nih.govnih.gov 5-ASA acts as a ligand for PPAR-γ, binding to the receptor and enhancing its expression and activity. nih.govnih.govnih.gov

Upon binding, 5-ASA promotes the translocation of PPAR-γ from the cytoplasm to the nucleus. nih.govibd-biotech.comnih.gov This leads to a conformational change in the receptor, allowing for the recruitment of co-activators and the formation of a heterodimer with the retinoid X receptor (RXR). youtube.comnih.gov This active PPAR-RXR complex then binds to specific DNA sequences known as peroxisome-proliferator response elements (PPRE), modulating the transcription of target genes involved in inflammation. youtube.comnih.gov The activation of PPAR-γ by 5-ASA has been shown to be crucial for its anti-inflammatory effects in the colon, as demonstrated in mouse models where the therapeutic benefit of 5-ASA was diminished in mice with reduced PPAR-γ expression. ibd-biotech.comnih.gov

5-ASA plays a significant role in mitigating oxidative stress, a key factor in the pathogenesis of inflammatory conditions. It functions as a scavenger of free radicals, protecting cells from damage induced by reactive oxygen species (ROS). mdpi.comnih.gov Studies have shown that 5-ASA can protect cultured cells from the lethal effects of hydrogen peroxide and superoxide (B77818) radicals, which are produced during the respiratory burst of activated white blood cells. nih.gov

Furthermore, a crucial aspect of its antioxidant activity involves the induction of heme oxygenase-1 (HO-1), a potent anti-inflammatory and cytoprotective enzyme. nih.govmdpi.comnih.gov Interestingly, it is the oxidized form of 5-ASA, generated in the inflammatory gut environment, that activates the Nuclear factor erythroid 2-related factor 2 (Nrf2). nih.gov Activated Nrf2 then translocates to the nucleus and binds to antioxidant response elements (ARE) in the promoter region of the gene for HO-1, leading to its induction. nih.govcore.ac.uk This Nrf2-HO-1 pathway is a key mechanism for its anti-inflammatory action, as HO-1 degrades pro-oxidant heme and produces anti-inflammatory products like carbon monoxide and biliverdin. nih.govmdpi.com

Intracellular Signaling Pathways Affected by 5-Aminosalicylic Acid

5-ASA influences a diverse array of intracellular signaling pathways, underscoring its pleiotropic mechanism of action. nih.gov

Table 1: Key Intracellular Signaling Pathways Modulated by 5-Aminosalicylic Acid

| Signaling Pathway | Effect of 5-ASA | Key Outcomes | Citations |

|---|---|---|---|

| NF-κB Pathway | Inhibition | Decreased production of pro-inflammatory cytokines (TNF-α, IL-1, IL-6). | nih.govnih.govyoutube.comnih.gov |

| PPAR-γ Pathway | Activation | Transcription of anti-inflammatory genes, inhibition of NF-κB activity. | nih.govibd-biotech.comnih.govnih.govasm.org |

| MAPK Pathway | Inhibition/Modulation | Downregulation of inflammatory responses. | nih.govyoutube.com |

| Nrf2/HO-1 Pathway | Activation | Increased antioxidant defense, cytoprotection, anti-inflammatory effects. | nih.govnih.gov |

| Wnt/β-catenin Pathway | Inhibition | Potential anti-proliferative effects in cancer cells. | nih.gov |

| PI3K/Akt/mTOR Pathway | Inhibition | Inhibition of cell proliferation and cell cycle progression. | nih.govnih.gov |

| TGF-β/SMAD Pathway | Activation | Promotion of immune homeostasis and tissue repair. | nih.gov |

Beyond the primary anti-inflammatory pathways like NF-κB and PPAR-γ, 5-ASA has been shown to interfere with the mitogen-activated protein kinase (MAPK) and phosphatidylinositol-4,5-bisphosphate 3-kinase/Akt (PI3K/Akt) pathways. nih.gov Research indicates that 5-ASA can inhibit mammalian target of rapamycin (B549165) (mTOR) signaling by inhibiting phospholipase D (PLD) activity, which leads to cell cycle arrest. nih.gov It has also been found to inhibit the Wnt/β-catenin pathway and suppress epidermal growth factor receptor (EGFR) phosphorylation. nih.gov More recently, 5-ASA has been shown to activate the aryl hydrocarbon receptor (AhR) pathway, which can lead to the activation of transforming growth factor-beta (TGF-β), promoting immune regulation. nih.gov

Research on Epithelial Cell Restoration and Wound Healing Mechanisms

5-ASA contributes directly to the healing of the intestinal mucosa, a critical function for restoring barrier integrity in inflammatory bowel diseases. mdpi.comnih.gov Research demonstrates that 5-ASA promotes the restoration of mucosal integrity by directly stimulating epithelial cell migration (restitution) and proliferation. nih.gov In wound healing assays using intestinal epithelial cells, 5-ASA promoted faster wound closure. mdpi.com

This restorative effect is partly achieved by enhancing the expression of key tight junction proteins, such as occludin and zonula occludens-1 (ZO-1), which are essential for maintaining the intestinal barrier. mdpi.com Furthermore, 5-ASA has been shown to induce the expression of E-cadherin at the cell membrane, which increases cell-to-cell adhesion and aids in tissue repair. nih.gov The activation of epithelial PPAR-γ by 5-ASA also contributes to healing by restoring mitochondrial activity in epithelial cells, which can help remediate the dysbiotic expansion of certain bacteria like E. coli. asm.org These actions collectively support the rapid closure of ulcers and the regeneration of the normal epithelial architecture. nih.gov

Table 2: Mentioned Compounds

| Compound Name |

|---|

| N-Glucopyranosyl-5-aminosalicylic acid |

| 5-Aminosalicylic acid (5-ASA, Mesalamine) |

| Acetyl-salicylic acid |

| Tumor necrosis factor-alpha (TNF-α) |

| Interleukin-1 (IL-1) |

| Interleukin-6 (IL-6) |

| Retinoid X receptor (RXR) |

| Hydrogen peroxide |

| Carbon monoxide |

| Biliverdin |

| Occludin |

| Zonula occludens-1 (ZO-1) |

| E-cadherin |

Preclinical Efficacy and Targeted Delivery Performance Studies

In Vitro Drug Release Kinetics from N-Glucopyranosyl-5-aminosalicylic Acid

The effectiveness of a colon-targeted prodrug hinges on its ability to release the active therapeutic agent in response to the specific physiological conditions of the large intestine. In vitro studies are crucial for characterizing these release kinetics.

The stability of this compound is significantly influenced by pH. Research indicates that the compound is unstable under weakly acidic conditions. nih.gov One study found that decomposition of N-β-D-glucopyranosyl-5-aminosalicylic acid was complete after just 30 minutes at a pH of 5.0 and a temperature of 23°C. nih.gov Conversely, the compound was shown to form non-enzymatically from 5-ASA and glucose in a phosphate (B84403) buffer at a neutral pH of 7.4. nih.govnih.gov This pH-dependent instability is a key feature for a prodrug, as it must remain intact in the highly acidic environment of the stomach (pH 1-3) and the slightly acidic to neutral conditions of the small intestine, but degrade or be cleaved in the colon. cymitquimica.com The data suggests that while the N-glucoside bond is susceptible to acid hydrolysis, its primary release mechanism in the body is intended to be enzymatic in the colon.

Table 1: pH-Dependent Stability of N-β-D-glucopyranosyl-5-aminosalicylic acid

| pH | Condition | Stability/Formation | Source(s) |

| 5.0 | 23°C for 30 minutes | Complete decomposition | nih.gov |

| 7.4 | Phosphate buffer with glucose | Non-enzymatic formation | nih.gov |

| 3.0 | 0.2 M potassium phosphate buffer | Quantitative degradation to 5-ASA and glucose | nih.gov |

The primary mechanism for releasing 5-ASA from this compound in the large intestine is expected to be enzymatic cleavage by the vast and diverse microbiota present. nih.govualberta.ca The colon is host to a high concentration of bacteria that produce a wide array of enzymes, including glycosidases, which are capable of cleaving glycosidic bonds like the one connecting glucose to 5-ASA. ualberta.capharmacy180.com

This strategy is based on the principle that drug glycosides are typically hydrophilic and thus poorly absorbed from the small intestine. nih.govualberta.ca Upon reaching the colon, bacterial enzymes such as β-D-glucosidase, α-L-arabinofuranosidase, and β-D-xylopyranosidase can hydrolyze the glycosidic linkage, liberating the free drug to act locally on the inflamed colonic mucosa. nih.govualberta.ca While direct enzymatic studies on this compound are limited, the concept is well-established with analogous prodrugs, demonstrating that such compounds remain stable in the stomach and small intestine but release the active drug upon incubation with cecal or colonic contents. nih.govnih.gov

In Vivo Efficacy Studies in Animal Models of Inflammatory Conditions

To assess the therapeutic potential of a colon-targeted prodrug, in vivo studies using animal models of colitis are essential. These models mimic the inflammatory conditions of human IBD, allowing for the evaluation of the drug's efficacy.

The efficacy of locally released 5-ASA, the active component of this compound, is well-documented in chemically induced colitis models.

Dextran Sulfate Sodium (DSS)-Induced Colitis: This is a widely used model that induces acute or chronic colitis in rodents, characterized by bloody diarrhea, weight loss, and mucosal ulceration. Studies have consistently shown that administration of 5-ASA ameliorates the symptoms of DSS-induced colitis. nih.govmdpi.com Treatment with 5-ASA leads to increased body weight gain, greater colon length (colon shortening is a marker of inflammation), and a decrease in the disease activity index (DAI) score. nih.gov Histological analysis confirms that 5-ASA alleviates DSS-induced damage to colonic tissues by suppressing inflammation. nih.govmdpi.com

Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis: In this model, TNBS is administered rectally, inducing a T-cell-mediated immune response that resembles Crohn's disease. Formulations designed to deliver 5-ASA to the colon have been shown to be effective in healing the induced colitis, as measured by reductions in inflammatory indices like the colon/body weight ratio and myeloperoxidase (MPO) activity, a marker for neutrophil infiltration. nih.govresearchgate.net

The expected outcome for oral administration of this compound in these models would be a significant reduction in colitis severity, comparable or superior to other colon-specific 5-ASA formulations, due to the targeted release of the active drug. nih.gov

Table 2: Efficacy of 5-ASA (Active Metabolite) in Experimental Colitis Models

| Model | Key Findings with 5-ASA Treatment | Source(s) |

| DSS-Induced Colitis | - Ameliorated colitis symptoms- Increased body weight and colon length- Decreased Disease Activity Index (DAI) and spleen index- Suppressed inflammation and tissue damage | nih.govnih.govoup.com |

| TNBS-Induced Colitis | - Improved efficacy in healing colitis- Reduced colon/body weight ratio- Decreased myeloperoxidase (MPO) activity- Attenuated biochemical alterations and histological damage | nih.govresearchgate.net |

The anti-inflammatory effects of 5-ASA, once released from its glucopyranosyl conjugate, are mediated through the modulation of various inflammatory markers and signaling pathways. nih.govabdominalkey.com In preclinical colitis models, treatment with 5-ASA has been shown to significantly suppress the expression of pro-inflammatory cytokines.

Key markers that are downregulated include:

Tumor Necrosis Factor-alpha (TNF-α) nih.govnih.gov

Interleukin-1 beta (IL-1β) nih.gov

Interleukin-6 (IL-6) nih.gov

Furthermore, 5-ASA is known to exert its effects by inhibiting inflammatory pathways such as the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. mdpi.comabdominalkey.com It may also act as an agonist for peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor involved in controlling inflammation. nih.gov The assessment of these markers in tissue samples from animal models provides a quantitative measure of the drug's anti-inflammatory activity at the molecular level. nih.govnih.gov

Table 3: Key Anti-inflammatory Markers Modulated by 5-ASA

| Marker/Pathway | Effect of 5-ASA Treatment | Source(s) |

| Tumor Necrosis Factor-alpha (TNF-α) | Suppression/Reduction | nih.govnih.gov |

| Interleukin-1 beta (IL-1β) | Suppression/Reduction | nih.gov |

| Interleukin-6 (IL-6) | Suppression/Reduction | nih.gov |

| Nuclear Factor-κB (NF-κB) | Inhibition | mdpi.comabdominalkey.com |

| Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) | Activation | nih.gov |

| Myeloperoxidase (MPO) | Reduction | nih.govnih.gov |

A critical aspect of preclinical evaluation is to confirm that the prodrug design successfully achieves colon-specific delivery. nih.gov This is typically assessed through pharmacokinetic studies in animal models, such as rats. nih.govnih.gov After oral administration of this compound, researchers would measure the concentrations of both the intact prodrug and the released 5-ASA (and its main metabolite, N-acetyl-5-ASA) in various biological samples over time. nih.govnih.govresearchgate.net

An efficient colon-targeted system would exhibit the following characteristics:

Low plasma concentrations of both the prodrug and free 5-ASA, indicating minimal absorption from the upper gastrointestinal tract. nih.govnih.gov

Low urinary excretion of the drug and its metabolites, further confirming low systemic absorption. nih.gov

High fecal concentrations of 5-ASA and its metabolite, demonstrating that the drug was successfully released and made available in the large intestine. nih.gov

High concentrations of 5-ASA in the cecum and colon tissues, confirming delivery to the target site. nih.gov

Studies on analogous 5-ASA prodrugs have successfully demonstrated this principle, showing that oral administration of the prodrug leads to significantly higher concentrations of 5-ASA in the large intestine compared to administering 5-ASA alone. nih.govnih.gov

Advanced Research Perspectives and Methodological Innovations

Structure-Activity Relationship Studies for N-Glucopyranosyl-5-aminosalicylic acid Derivatives

Structure-activity relationship (SAR) studies are fundamental to optimizing the therapeutic efficacy of prodrugs like this compound. Research in this area focuses on modifying the parent 5-ASA molecule to enhance its stability, targeting, and anti-inflammatory action.

Detailed Research Findings: The core concept of a 5-ASA prodrug is to protect the active agent until it reaches the colon, where it is cleaved by bacterial enzymes. nih.gov SAR studies for 5-ASA derivatives investigate how different chemical modifications affect this process and the subsequent biological activity. For instance, modifications to the carboxylic group, the hydroxyl group, or the 5-position of the salicylic (B10762653) acid ring can significantly alter the compound's properties. nih.gov

One area of investigation is the amidation of the carboxylic group or substitution at the 5-position, which has been shown to increase the ability to suppress the expression of NF-κB dependent luciferase and inducible nitric oxide synthase. nih.gov Furthermore, simultaneous amidation and chlorination of salicylic acid conferred an additive NF-κB inhibitory activity. nih.gov N-modification of derivatives like 5-chlorosalicylamide (B1209129) has yielded compounds with even greater potency for inhibiting NF-κB activity. nih.gov

In the context of this compound, the glucopyranosyl group is the key modification. SAR studies would compare this glycosidic linkage to other promoieties, such as amino acids. For example, various amino acid derivatives of 5-ASA have been synthesized to act as substrates for intestinal peptidases, allowing for targeted drug release. nih.govcapes.gov.br Studies comparing N-L-glutamyl, N-L-aspartyl, and proline-leucine derivatives have shown different efficiencies in delivering 5-ASA to the distal bowel, highlighting the importance of the specific promoiety used. nih.gov The taurine-conjugated 5-ASA (5-ASA-Tau) has also been evaluated as an efficient carrier for colon-specific delivery. researchgate.net

These studies provide a framework for designing new derivatives of this compound with potentially improved characteristics, such as enhanced stability in the upper gastrointestinal tract or more efficient cleavage by specific colonic bacteria.